molecular formula C20H32O5 B14686438 (3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol

(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol

Cat. No.: B14686438
M. Wt: 352.5 g/mol
InChI Key: QFHZVMRENQIMQT-GTNRZJQBSA-N
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Description

The compound (3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol is a complex organic molecule characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes:

    Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic structure.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions.

    Methylation: Methyl groups are added using methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol: can be compared with other similar tetracyclic compounds. Similar compounds include:

  • (1R,3R,4R,6S,8S,10S,13R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6-triol
  • (1R,3R,4R,6R,7R,8R,10S,16S)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,7,16-pentol

These compounds share structural similarities but differ in the arrangement of functional groups, leading to unique chemical and biological properties.

Properties

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol

InChI

InChI=1S/C20H32O5/c1-10-8-19-9-15(22)20(25)13(7-14(21)17(20,2)3)18(4,24)12(19)6-5-11(10)16(19)23/h8,11-16,21-25H,5-7,9H2,1-4H3/t11?,12-,13-,14-,15-,16-,18+,19?,20-/m0/s1

InChI Key

QFHZVMRENQIMQT-GTNRZJQBSA-N

Isomeric SMILES

CC1=CC23C[C@@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)[C@]([C@@H]2CCC1[C@@H]3O)(C)O)O)O

Canonical SMILES

CC1=CC23CC(C4(C(CC(C4(C)C)O)C(C2CCC1C3O)(C)O)O)O

Origin of Product

United States

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